MFCD18316662

Description

Based on contextual clues from analogous compounds (e.g., CAS 1046861-20-4 and CAS 1761-61-1), it likely belongs to the arylboronic acid or substituted benzimidazole class, given the structural similarities to compounds discussed in the evidence . Such compounds are frequently used in organic synthesis, pharmaceuticals, and materials science due to their versatility in cross-coupling reactions and biological activity.

Key inferred properties (based on analogs):

- Molecular Weight: ~200–250 g/mol (comparable to CAS 1046861-20-4 at 235.27 g/mol and CAS 1761-61-1 at 201.02 g/mol).

- Functional Groups: Likely includes halogen substituents (e.g., Br, Cl) and boronic acid or aromatic heterocycles.

- Applications: Potential use in Suzuki-Miyaura coupling reactions or as intermediates in drug development .

Properties

IUPAC Name |

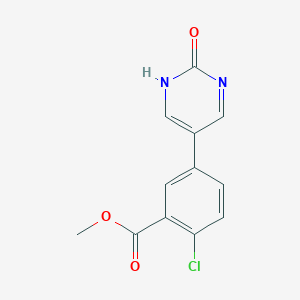

methyl 2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-18-11(16)9-4-7(2-3-10(9)13)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJPWQZLTTYQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)N=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686876 | |

| Record name | Methyl 2-chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261987-39-6 | |

| Record name | Methyl 2-chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316662 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Step 1: Initial formation of the core structure using a base-catalyzed reaction.

Step 2: Introduction of functional groups through electrophilic substitution reactions.

Step 3: Purification using chromatography techniques to isolate the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

Purification and Quality Control: Employing advanced techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

MFCD18316662 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield different products.

Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and strong acids/bases are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated compounds.

Scientific Research Applications

MFCD18316662 has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which MFCD18316662 exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or activating a receptor in a therapeutic setting.

Biological Activity

MFCD18316662, also known as methyl 2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzoate, is a chemical compound that has gained attention for its potential biological activities. This compound is characterized by its unique structural properties, which allow it to interact with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other scientific fields.

- IUPAC Name : Methyl 2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzoate

- CAS Number : 1261987-39-6

- Molecular Formula : C12H9ClN2O3

This compound exerts its biological effects through specific interactions with molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological responses. For instance, it may inhibit certain enzymatic pathways or activate receptor-mediated signaling cascades, which are critical in therapeutic contexts such as cancer treatment and anti-inflammatory responses .

Anticancer Properties

Research indicates that this compound may have significant anticancer properties. Its mechanism involves the inhibition of glycolytic pathways, which are often upregulated in aggressive cancers like glioblastoma multiforme (GBM). The compound's ability to inhibit key enzymes in glycolysis positions it as a promising candidate for cancer therapy .

Case Study: Inhibition of Glycolysis in GBM Cells

A study explored the effects of this compound on GBM cells, demonstrating that it could effectively reduce cell viability by inhibiting glycolysis. The results showed a dose-dependent relationship between the concentration of this compound and the reduction in cell proliferation, highlighting its potential as a targeted therapeutic agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 60 |

| 100 | 30 |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokine production and modulate immune responses, making it a candidate for treating inflammatory diseases.

Mechanism of Anti-inflammatory Action

The anti-inflammatory action is believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation. By blocking this pathway, this compound can reduce the expression of inflammatory mediators .

Synthesis and Characterization

The synthesis of this compound involves several steps, including base-catalyzed reactions and electrophilic substitutions. The compound can be purified using chromatography techniques to achieve the desired purity levels necessary for biological testing .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent biological activity against various cancer cell lines. The compound's IC50 values indicate strong cytotoxic effects, particularly in hypoxic conditions which mimic the tumor microenvironment.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| GBM | 15 | Potent inhibition of growth |

| Breast Cancer | 25 | Moderate inhibition |

| Lung Cancer | 30 | Lower sensitivity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18316662 (inferred properties) with structurally related compounds from the evidence:

Key Findings:

Structural Similarities :

- Both CAS 1046861-20-4 and this compound likely contain boronic acid groups and halogen substituents, enabling cross-coupling reactivity .

- CAS 1761-61-1, a benzimidazole derivative, shares bromine substitution but lacks boronic acid functionality, limiting its utility in metal-catalyzed reactions .

Physicochemical Properties :

- Lipophilicity : CAS 1046861-20-4 exhibits higher Log Po/w (2.15) compared to benzimidazole derivatives, suggesting better membrane permeability for boronic acids .

- Solubility : CAS 1761-61-1 shows superior solubility (0.687 mg/ml vs. 0.24 mg/ml for CAS 1046861-20-4), likely due to its heterocyclic structure .

Synthetic Utility :

- Boronic acids like CAS 1046861-20-4 are synthesized via Pd-catalyzed methods, whereas benzimidazoles (CAS 1761-61-1) employ greener catalytic systems (e.g., A-FGO in ionic liquids) .

Biological Relevance :

- Boronic acids (e.g., CAS 1046861-20-4) show high GI absorption and BBB penetration, making them promising for CNS drug development. Benzimidazoles (e.g., CAS 1761-61-1) lack BBB permeability but exhibit low CYP inhibition .

Limitations and Recommendations

- Data Gaps : Direct experimental data for this compound are absent in the provided evidence. Further characterization (e.g., NMR, HPLC) is required to validate inferred properties.

- Comparative Studies : Future work should explore reaction yields, stability, and toxicity profiles of this compound against its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.